CDK6 Degradation Potency: CP-10 vs. PROTAC Analogs
In a head-to-head panel of palbociclib-pomalidomide PROTACs, CP-10 demonstrates a CDK6 degradation DC50 of 2.1 nM, positioning it among the most potent degraders in the series [1]. In comparison, CP-6 exhibits a DC50 of 24.2 nM, CP-7 a DC50 of 14.3 nM, and CP-8 a DC50 of 31.0 nM, representing a greater than 10-fold reduction in potency relative to CP-10 [2]. CP-10 is slightly less potent than CP-5 (DC50 = 1.1 nM) and CP-15 (DC50 = 1.6 nM) but was selected by the authors as the optimal candidate due to its combined potency and significantly simpler synthesis procedure [3].
| Evidence Dimension | CDK6 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 2.1 nM |
| Comparator Or Baseline | CP-5: 1.1 nM; CP-6: 24.2 nM; CP-7: 14.3 nM; CP-8: 31.0 nM; CP-14: 10.6 nM; CP-15: 1.6 nM; CP-21: 81.6 nM |
| Quantified Difference | CP-10 is >10-fold more potent than CP-6, CP-7, CP-8, CP-14, and CP-21 |
| Conditions | U251 human glioblastoma cells, Western blot quantification |
Why This Matters
A low DC50 indicates that effective target degradation is achieved at minimal compound concentrations, reducing the likelihood of off-target effects and conserving precious compound during experiments.
- [1] Su, S.; Yang, Z.; Gao, H.; Yang, H.; Zhu, S.; An, Z.; Wang, J.; Li, Q.; Chandarlapaty, S.; Deng, H.; et al. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders. J. Med. Chem. 2019, 62 (16), 7575–7582. DOI: 10.1021/acs.jmedchem.9b00871. View Source
- [2] Su, S.; Yang, Z.; Gao, H.; Yang, H.; Zhu, S.; An, Z.; Wang, J.; Li, Q.; Chandarlapaty, S.; Deng, H.; et al. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders. J. Med. Chem. 2019, 62 (16), 7575–7582. Table 1. DOI: 10.1021/acs.jmedchem.9b00871. View Source
- [3] Su, S.; Yang, Z.; Gao, H.; Yang, H.; Zhu, S.; An, Z.; Wang, J.; Li, Q.; Chandarlapaty, S.; Deng, H.; et al. Potent and Preferential Degradation of CDK6 via Proteolysis Targeting Chimera Degraders. J. Med. Chem. 2019, 62 (16), 7575–7582. DOI: 10.1021/acs.jmedchem.9b00871. View Source
